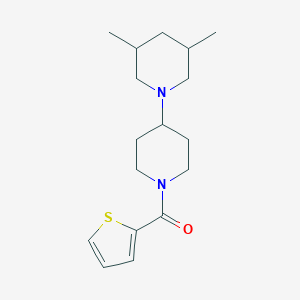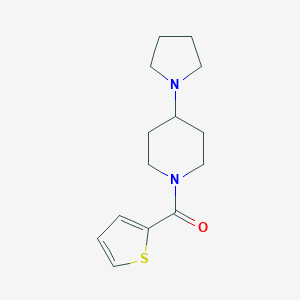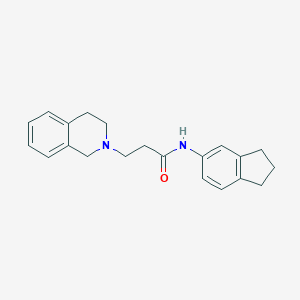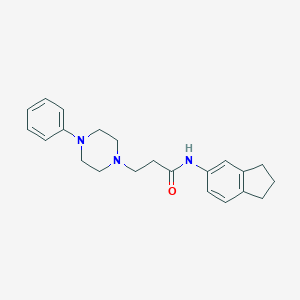![molecular formula C17H25N3O3S B247206 N-(4-{[4-(1-pyrrolidinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B247206.png)
N-(4-{[4-(1-pyrrolidinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[4-(1-pyrrolidinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide, commonly known as NPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NPS is a white crystalline solid that is soluble in water and organic solvents. It is a potent inhibitor of protein kinases, which play a crucial role in cell signaling pathways.
Mecanismo De Acción
NPS works by inhibiting protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting protein kinases, NPS disrupts the signaling pathways that are essential for the growth and survival of cancer cells and neurons.
Biochemical and Physiological Effects:
NPS has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that NPS inhibits the activity of several protein kinases, including AKT, ERK, and JNK. Additionally, NPS has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using NPS in lab experiments is its potent inhibitory activity against protein kinases. This makes it a valuable tool for studying the role of protein kinases in various biological processes. However, one of the limitations of using NPS is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on NPS. One area of research is the development of more potent and selective inhibitors of specific protein kinases. Additionally, further studies are needed to investigate the potential applications of NPS in the treatment of various neurological disorders. Finally, research is needed to investigate the potential toxicity of NPS and to develop strategies to mitigate its toxicity in lab experiments.
Métodos De Síntesis
The synthesis of NPS involves a series of chemical reactions, starting from the reaction of piperidine with 4-chlorobenzenesulfonyl chloride to obtain 4-(1-piperidinyl)benzenesulfonyl chloride. The resulting compound is then reacted with 4-aminophenylacetic acid to obtain NPS.
Aplicaciones Científicas De Investigación
NPS has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research is cancer treatment, where NPS has been shown to inhibit the growth of cancer cells by targeting specific protein kinases. Additionally, NPS has been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C17H25N3O3S |
|---|---|
Peso molecular |
351.5 g/mol |
Nombre IUPAC |
N-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)sulfonylphenyl]acetamide |
InChI |
InChI=1S/C17H25N3O3S/c1-14(21)18-15-4-6-17(7-5-15)24(22,23)20-12-8-16(9-13-20)19-10-2-3-11-19/h4-7,16H,2-3,8-13H2,1H3,(H,18,21) |
Clave InChI |
VUVYWKWBSZCPQG-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCCC3 |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Naphthalen-2-yloxy)-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone](/img/structure/B247123.png)


![4-[1-(2-Thienylcarbonyl)-4-piperidinyl]morpholine](/img/structure/B247128.png)
![1-Benzyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine](/img/structure/B247129.png)
![1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B247130.png)
![3',5'-Dimethyl-1-[(4-methylphenoxy)acetyl]-4,1'-bipiperidine](/img/structure/B247132.png)
![1-[(4-Methylphenoxy)acetyl]-4-(1-pyrrolidinyl)piperidine](/img/structure/B247133.png)
![1-[1-(3-Fluorobenzoyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247136.png)
amino]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B247137.png)
amino]-N-(3-methylphenyl)propanamide](/img/structure/B247138.png)


![N-{5,7-dimethyl-1-[2-(1-naphthyloxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247152.png)